ホサロン

概要

説明

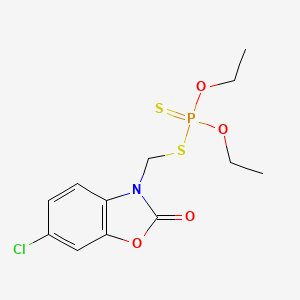

フォサロンは、有機リン系化学化合物であり、一般的に殺虫剤および殺ダニ剤として使用されています。フランスのロッシュ社によって開発されました。 フォサロンは、ナッツ、柑橘類、ザクロ、核果類、ブドウ、ジャガイモ、アーティチョークなど、さまざまな作物の広範囲にわたる害虫の防除に効果があることで知られています . 環境および健康への潜在的なリスクがあるため、2006年12月に欧州連合の農薬登録から削除されました .

製法

フォサロンは、ジエチルジチオホスフェートのナトリウム塩またはアンモニウム塩と6-クロロ-3-クロロメチルベンゾキサゾロンとの縮合反応によって合成されます . 反応条件は通常、目的の生成物が得られるように、温度とpHを制御して維持します。工業的な製造方法では、通常、大規模なバッチプロセスを使用して、大量のフォサロンを製造します。 この化合物は水に実質的に不溶であり、酸性条件では比較的安定していますが、アルカリ性条件では急速に加水分解されます .

科学的研究の応用

Agricultural Applications

Phosalone is predominantly utilized in agriculture for pest control. It targets a variety of pests, including aphids, spider mites, and whiteflies, making it valuable in crop protection.

Efficacy Against Pests

-

Target Pests : Phosalone is effective against several agricultural pests, including:

- Aphids

- Spider mites

- Leafhoppers

- Application Rates : The recommended application rates vary based on the target crop and pest species. For instance, studies indicate effective concentrations ranging from 0.5 to 2 kg/ha depending on the crop type and pest pressure .

Residue Studies

Research has shown that phosalone residues can persist in various crops post-application. A study conducted on peach orchards revealed residual amounts of phosalone in both early and late varieties, emphasizing the need for monitoring to ensure food safety .

| Crop Type | Application Rate (kg/ha) | Residue Level (mg/kg) |

|---|---|---|

| Peaches | 1.0 | 0.15 |

| Grapes | 0.75 | 0.10 |

| Tomatoes | 1.5 | 0.20 |

Environmental Impact Studies

Phosalone's environmental impact has been a subject of extensive research, particularly concerning its effects on non-target organisms.

Aquatic Toxicity

Studies have demonstrated that phosalone can adversely affect aquatic life. For example, a study on Ctenopharyngodon idella (grass carp) indicated significant respiratory impairment due to phosalone exposure, leading to decreased oxygen consumption rates .

- Findings :

- Initial increase in oxygen consumption followed by a decline.

- Long-term exposure resulted in stress responses in fish populations.

Soil Degradation

Phosalone undergoes degradation in soil environments, with studies indicating rapid degradation rates under anaerobic conditions. Research showed that after application, only a small percentage remained after several days, suggesting effective breakdown processes .

| Time (Days) | Remaining Phosalone (%) |

|---|---|

| 1 | 14 |

| 7 | 2 |

| 77 | <1 |

Toxicological Research

Phosalone's impact on human health and animal reproduction has been extensively studied.

Reproductive Toxicity

Research indicates that phosalone can negatively affect reproductive health in male rats, leading to reduced testicular weights and sperm motility .

- Study Results :

- Significant decrease in body and reproductive organ weights.

- Increased mortality rates among sperm in treated groups.

| Dose (mg/kg) | Testis Weight (g) | Sperm Motility (%) |

|---|---|---|

| Control | 3.5 | 70 |

| Medium | 2.8 | 50 |

| High | 2.0 | 30 |

Long-term Health Effects

Long-term studies have shown that chronic exposure to phosalone may lead to cholinesterase inhibition but does not appear to cause teratogenic effects or neurotoxicity in rodents .

作用機序

フォサロンは、主にコリン作動性酵素、特にアセチルコリンエステラーゼとブチリルコリンエステラーゼの阻害を通じて効果を発揮します . この阻害により、シナプス間隙に神経伝達物質のアセチルコリンが蓄積し、中枢および末梢神経系におけるニコチン性およびムスカリン性受容体の過剰な刺激を引き起こします。 その結果、コリン作動性シナプス伝達の麻痺が生じ、フォサロン暴露によって観察される毒性効果が生じます .

類似の化合物との比較

フォサロンは、ジアジノン、クロルピリホス、ジメトエートなどの他の有機リン系殺虫剤と比較されることがよくあります。 これらの化合物は、作用機序は似ていますが、化学構造、毒性レベル、環境における持続性が異なります . たとえば:

ジアジノン: ジアジノンはフォサロンと同様にアセチルコリンエステラーゼを阻害しますが、化学構造が異なり、異なる害虫防除に使用されます.

クロルピリホス: クロルピリホスは、フォサロンと比べて、より広範囲の活性を持ち、毒性も高い別の有機リン系殺虫剤です.

ジメトエート: ジメトエートは、全身および接触殺虫剤として使用され、フォサロンと比べて、環境における持続性と分解経路が異なります.

フォサロンの独自性は、特定の作物の害虫防除における特定の用途と、他のいくつかの有機リン系殺虫剤と比べて、比較的毒性が低いことです .

生化学分析

Biochemical Properties

Phosalone is a weak acetylcholinesterase inhibitor . It interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial in its function as an insecticide, as it leads to an accumulation of acetylcholine in the synaptic cleft, causing paralysis in insects .

Cellular Effects

Phosalone has been shown to have genotoxic effects on cells derived from mouse red bone marrow . It causes toxic symptoms peculiar to organophosphorus compounds such as miosis, hypersalivation, hyperhidrosis, chest pressure, pulmonary edema, and fecal incontinence .

Molecular Mechanism

Phosalone exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, disrupting normal neural signaling .

Temporal Effects in Laboratory Settings

In a study involving freshwater fish, the toxicity of Phosalone was observed to be time and dose-dependent, with further DNA degradation observed after 5-day exposure .

Dosage Effects in Animal Models

In animal models, the effects of Phosalone vary with dosage. For instance, in a study involving mice, Phosalone significantly increased the MnPCE/PCE ratio after administration of 12 and 20 mg/kg, while no significant difference was reported between the doses of 6 and 40 mg/kg BW with the negative control group .

Metabolic Pathways

The metabolic pathway of Phosalone in animals is characterized by rapid elimination of Phosalone and its metabolites in the urine and feces, mainly the urine .

準備方法

Phosalone is synthesized through the condensation of sodium or ammonium diethyldithiophosphoate with 6-chloro-3-chloromethyl benzoxazolone . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch processes to produce phosalone in significant quantities. The compound is practically insoluble in water and is relatively stable in acidic conditions but rapidly hydrolyzes in alkaline conditions .

化学反応の分析

フォサロンは、以下を含むさまざまな化学反応を起こします。

酸化: フォサロンは、酸化されてスルホキシドおよびスルホンを生成できます。

加水分解: アルカリ性条件下では、フォサロンは急速に加水分解して、6-クロロベンゾキサゾロン、ジエチルチオリン酸、ホルムアルデヒドを生成します.

置換: フォサロンは、塩素原子が他の求核剤に置換される置換反応を起こすことができます。

これらの反応に使用する一般的な試薬には、酸化剤(過酸化水素など)や塩基(水酸化ナトリウムなど)などがあります。これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。

科学研究の応用

フォサロンは、さまざまな分野での応用について広く研究されてきました。

類似化合物との比較

Phosalone is often compared with other organophosphate pesticides such as diazinon, chlorpyrifos, and dimethoate. These compounds share similar mechanisms of action but differ in their chemical structures, toxicity levels, and environmental persistence . For example:

Diazinon: Similar to phosalone, diazinon inhibits acetylcholinesterase but has a different chemical structure and is used for different pest control applications.

Chlorpyrifos: Chlorpyrifos is another organophosphate pesticide with a broader spectrum of activity and higher toxicity compared to phosalone.

Dimethoate: Dimethoate is used for systemic and contact insecticidal action and has different environmental persistence and degradation pathways compared to phosalone.

Phosalone’s uniqueness lies in its specific application for controlling pests on certain crops and its relatively lower toxicity compared to some other organophosphate pesticides .

生物活性

Phosalone, a member of the organophosphorus family, is primarily used as an insecticide and acaricide. Its biological activity has been the subject of various studies, focusing on its toxicological effects, mechanisms of action, and potential health implications.

Phosalone exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause a range of physiological effects, from mild symptoms to severe neurotoxicity.

In Vivo Studies

-

Inflammation and Oxidative Stress :

A study investigated the effects of phosalone on inflammation and oxidative stress in a rat model. The findings indicated that exposure to phosalone elevated levels of reactive oxygen species (ROS) and inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Specifically, at higher doses, phosalone significantly increased oxidative stress markers and inflammatory responses in colon tissues .EA refers to ellagic acid, which was shown to mitigate some toxic effects of phosalone by reducing inflammation and restoring AChE activity .Dose (LD50) TNF-α (pg/mg protein) MPO Activity Control 30.00 ± 5.00 15.00 ± 2.00 1/3 LD50 230.47 ± 16.55 35.00 ± 3.00 1/5 LD50 150.00 ± 12.00 25.00 ± 2.50 EA + 1/3 LD50 100.00 ± 10.00 26.00 ± 2.00 -

Genotoxicity :

Research has also suggested that phosalone may have genotoxic effects, particularly in mouse bone marrow cells, indicating potential risks for DNA damage following exposure .

In Vitro Studies

Phosalone's impact on rumen microbial activity was assessed using various concentrations in a controlled environment. The results indicated that while phosalone did not significantly affect dry matter disappearance in situ, it did alter microbial populations and their metabolic activities, which could have implications for ruminant health .

Case Studies

-

Residue Analysis in Agriculture :

A recent study analyzed phosalone residues in peach orchards, finding varying levels before and after washing and peeling fruits. The results showed that residues were significantly reduced after washing but still present, raising concerns about food safety . -

Toxicity in Aquatic Organisms :

Phosalone has been shown to affect aquatic life by disrupting endocrine functions and causing behavioral changes in fish species exposed to contaminated water sources . This highlights the broader ecological implications of its use.

Summary of Findings

- Cholinesterase Inhibition : Phosalone inhibits AChE activity leading to neurotoxic symptoms.

- Inflammatory Response : It induces oxidative stress and inflammation in biological systems.

- Genotoxic Potential : Evidence suggests possible DNA damage upon exposure.

- Environmental Impact : Residues found in agricultural products pose risks for human consumption.

特性

IUPAC Name |

6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClNO4PS2/c1-3-16-19(20,17-4-2)21-8-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUNQDKNJZEDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClNO4PS2 | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024259 | |

| Record name | Phosalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC] Odor like garlic; [HSDB] White crystals; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | Phosalone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

100 °C c.c. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ketones, alcohols and most aromatic solvents; practically insol in aliphatic hydrocarbons, In ethyl acetate, acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, methyl ethyl ketone, toluene, xylene c. 1000, hexane 11 (all in g/L, 20 °C), In water, 3.05mg/L at 25 °C, 0.00305 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0003 (very poor) | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.338 g/mL at 20 °C, 1.4 g/cm³ | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000005 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | Phosalone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

OPs /including phosalone/ exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects in submitted guideline studies. Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking. | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, Colorless | |

CAS No. |

2310-17-0 | |

| Record name | Phosalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2310-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosalone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002310170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448B85HT8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47.5-48 °C, 46 °C | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。